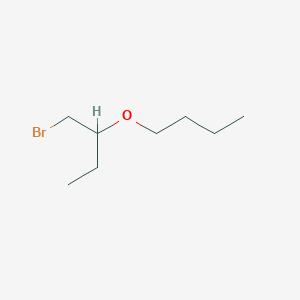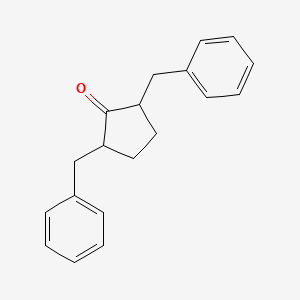
2,5-Bis(phenylmethyl)cyclopentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibenzylcyclopentanone is an organic compound with the molecular formula C19H20O It is characterized by a cyclopentanone ring substituted with two benzyl groups at the 2 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibenzylcyclopentanone typically involves the alkylation of cyclopentanone with benzyl halides in the presence of a strong base. One common method is the reaction of cyclopentanone with benzyl bromide in the presence of sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) as the base. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: While specific industrial production methods for 2,5-Dibenzylcyclopentanone are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dibenzylcyclopentanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of 2,5-Dibenzylcyclopentanone can yield alcohols or hydrocarbons, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe or NaOEt in an alcohol solvent.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted cyclopentanones.
Applications De Recherche Scientifique
2,5-Dibenzylcyclopentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclopentanone derivatives.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It may be used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2,5-Dibenzylcyclopentanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling cascades. The benzyl groups can enhance its binding affinity to certain molecular targets, thereby modulating its biological activity.
Comparaison Avec Des Composés Similaires
2,5-Dibenzylidenecyclopentanone: This compound has a similar structure but with double bonds between the benzyl groups and the cyclopentanone ring.
2,5-Diphenylcyclopentanone: Similar to 2,5-Dibenzylcyclopentanone but with phenyl groups instead of benzyl groups.
Uniqueness: 2,5-Dibenzylcyclopentanone is unique due to the presence of benzyl groups, which provide distinct steric and electronic properties compared to phenyl or other substituents. This uniqueness can influence its reactivity and interactions in chemical and biological systems.
Propriétés
Numéro CAS |
52186-15-9 |
|---|---|
Formule moléculaire |
C19H20O |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
2,5-dibenzylcyclopentan-1-one |
InChI |
InChI=1S/C19H20O/c20-19-17(13-15-7-3-1-4-8-15)11-12-18(19)14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 |
Clé InChI |
XARQGBICOSJNTL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)C1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



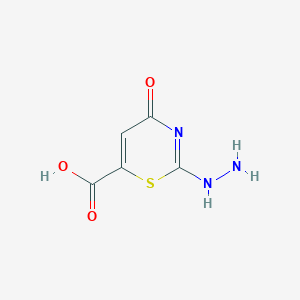
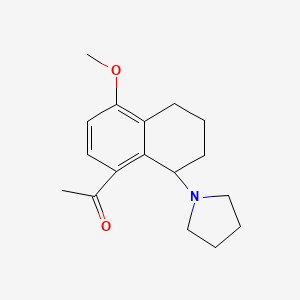
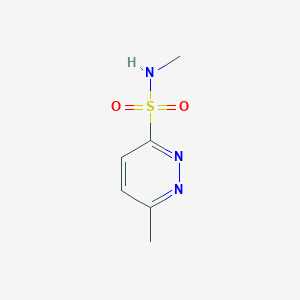
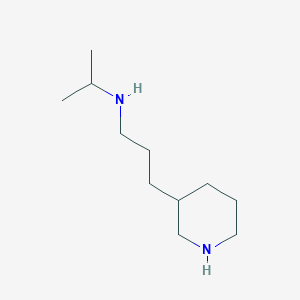
![2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13950340.png)
![1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13950341.png)
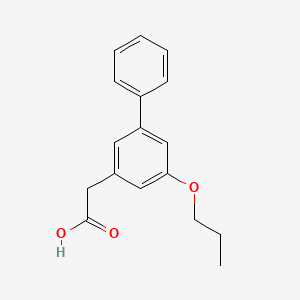
![3-(2-(1H-pyrazolo[4,3-b]pyridin-3-yl)-1H-indol-6-yl)-1-cyclopentylprop-2-yn-1-ol](/img/structure/B13950351.png)

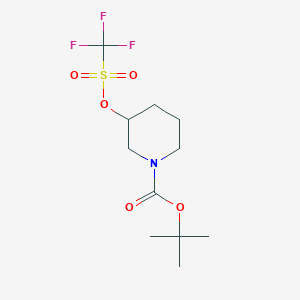
![1-methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene](/img/structure/B13950370.png)
![8-Benzyl-2-cyclopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13950378.png)
